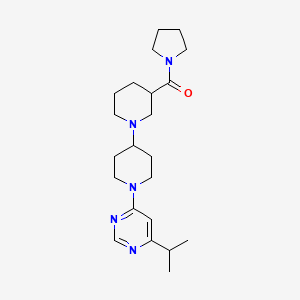![molecular formula C20H28N2O B5379631 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5379631.png)
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic compound that was first synthesized in the late 1960s and has been used for the treatment of Alzheimer's disease (AD) since the 1990s.
作用機序
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide prevents the excessive activation of glutamate, which can lead to neuronal damage and death. 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been shown to have a high affinity for the NMDA receptor and a slow dissociation rate, which allows it to selectively block the receptor without interfering with normal synaptic transmission.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been shown to modulate other neurotransmitter systems, including acetylcholine, dopamine, and serotonin. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor, as well as its ability to cross the blood-brain barrier. However, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
将来の方向性
There are many potential future directions for research on 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide. One area of interest is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological disorders. Another area of interest is the investigation of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide's effects on other neurotransmitter systems and its potential use in the treatment of mood disorders. Additionally, there is ongoing research on the use of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide in combination with other drugs for the treatment of AD and other neurological disorders.
合成法
The synthesis of 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide involves the reaction of 1-adamantanamine with ethyl 4-pyridinecarboxylate, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after the reaction with dimethyl sulfate. The yield of the synthesis is approximately 50%.
科学的研究の応用
3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been extensively studied for its therapeutic potential in treating AD. It has been shown to improve cognitive function and delay the progression of the disease. In addition, 3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]-1-adamantanecarboxamide has been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
特性
IUPAC Name |
3,5-dimethyl-N-(1-pyridin-4-ylethyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-14(16-4-6-21-7-5-16)22-17(23)20-10-15-8-18(2,12-20)11-19(3,9-15)13-20/h4-7,14-15H,8-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHDSUOSEXGDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198630 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-propyl-3-piperidinyl}methanol](/img/structure/B5379551.png)
![methyl 2-[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5379555.png)
![2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5379563.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5379573.png)
![2-chloro-4-fluoro-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5379580.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-5-[(3-methoxyphenoxy)methyl]isoxazole-3-carboxamide](/img/structure/B5379592.png)
![N~2~-{[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5379606.png)
![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379612.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5379619.png)
![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)
